Retained Potency Against Rifampin-Resistant M. tuberculosis: A Key Differentiator from Rifampin
The target compound (1b) retains full inhibitory activity against the rifampin-resistant clinical isolate Mtb-209, with an MIC100 of 15.60 µg/mL, identical to its MIC against the drug-susceptible H37Rv strain. In contrast, rifampin loses all clinically meaningful activity against Mtb-209, with an MIC100 exceeding 64 µg/mL [1]. This demonstrates a critical advantage in addressing rifampin-resistant tuberculosis.
| Evidence Dimension | MIC100 against rifampin-resistant M. tuberculosis Mtb-209 |
|---|---|
| Target Compound Data | 15.60 µg/mL |
| Comparator Or Baseline | Rifampin: >64 µg/mL |
| Quantified Difference | >4.1-fold superiority (rifampin inactive at the highest concentration tested) |
| Conditions | M. tuberculosis Mtb-209 (rifampin-resistant clinical isolate); REMA assay; serial two-fold dilutions 250–0.98 µg/mL |
Why This Matters
For procurement decisions in antitubercular drug discovery, a compound maintaining consistent MIC against rifampin-resistant strains while rifampin fails offers a distinct phenotypic advantage for programs targeting multidrug-resistant TB.
- [1] Martínez, R., et al. (2019). Table 2. Heterocyclic Communications, 25, 52-59. View Source
